Cas no 1706448-69-2 (4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid)

4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is a specialized pyrrolidine derivative with a substituted phenyl group, offering utility as an intermediate in organic synthesis and pharmaceutical research. Its structure combines an ethoxyphenyl moiety with a carboxylic acid functional group, enabling versatile reactivity for further derivatization. The compound's rigid pyrrolidine core enhances stereochemical control in synthetic applications, while the ethoxy group may influence solubility and binding properties. This makes it valuable for developing bioactive molecules, particularly in medicinal chemistry where such scaffolds are explored for their potential pharmacological activity. The product is characterized by high purity and consistent quality, ensuring reliability in research and industrial applications.
4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid structure
1706448-69-2 structure
Product Name:4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid
CAS No:1706448-69-2
MF:C14H19NO3
MW:249.305564165115
CID:5760108
PubChem ID:102568174
Update Time:2025-05-19

4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • F1911-4013
    • AKOS027456662
    • 1706448-69-2
    • 4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid
    • 4-(4-Ethoxy-phenyl)-1-methyl-pyrrolidine-3-carboxylic acid
    • 4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylicacid
    • EN300-1454941
    • 3-Pyrrolidinecarboxylic acid, 4-(4-ethoxyphenyl)-1-methyl-
    • Inchi: 1S/C14H19NO3/c1-3-18-11-6-4-10(5-7-11)12-8-15(2)9-13(12)14(16)17/h4-7,12-13H,3,8-9H2,1-2H3,(H,16,17)
    • InChI Key: KQFLJZLLAXDXMY-UHFFFAOYSA-N
    • SMILES: OC(C1CN(C)CC1C1C=CC(=CC=1)OCC)=O

Computed Properties

  • Exact Mass: 249.13649347g/mol
  • Monoisotopic Mass: 249.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 49.8Ų

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Additional information on 4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid

Introduction to 4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid (CAS No. 1706448-69-2)

4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid, identified by the CAS number 1706448-69-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolidine class of heterocyclic structures, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of both an ethoxyphenyl group and a carboxylic acid moiety in its molecular framework contributes to its unique chemical properties and reactivity, making it a valuable scaffold for the development of novel bioactive molecules.

The structural features of 4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid position it as a promising candidate for further exploration in drug discovery. The ethoxyphenyl ring, with its aromaticity and electron-donating ethoxy substituent, can influence the compound's solubility, metabolic stability, and interaction with biological targets. Meanwhile, the carboxylic acid group serves as a versatile functional handle, enabling modifications such as esterification or amidation to tailor its pharmacokinetic and pharmacodynamic profiles.

In recent years, there has been a growing interest in pyrrolidine derivatives due to their reported activities across various disease pathways. Studies have highlighted the potential of these compounds in modulating enzyme inhibition, receptor binding, and signal transduction processes. For instance, modifications of the pyrrolidine core have been associated with enhanced binding affinity to certain protein targets, which is crucial for developing drugs with improved efficacy and selectivity.

One of the most compelling aspects of 4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is its versatility in serving as a building block for more complex molecular architectures. Researchers have leveraged this compound to synthesize derivatives with enhanced bioavailability or targeted delivery systems. The carboxylic acid functionality, in particular, has been exploited to create prodrugs or conjugates that improve solubility or target specificity. Such innovations underscore the importance of this intermediate in modern drug design strategies.

The synthesis of 4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired pyrrolidine core efficiently. These synthetic approaches not only highlight the compound's synthetic accessibility but also demonstrate the sophistication of current chemical techniques in producing complex molecules.

From a pharmacological perspective, 4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid has shown promise in preclinical studies as a potential therapeutic agent. Its structural motif aligns with known bioactive scaffolds, suggesting that it may exhibit similar pharmacological effects. However, further investigation is necessary to fully elucidate its mechanism of action and therapeutic potential. Collaborative efforts between chemists and biologists are essential to bridge the gap between in vitro findings and clinical applications.

The compound's relevance extends beyond academic research; it also holds industrial significance as a key intermediate in pharmaceutical manufacturing. Companies specializing in fine chemicals have recognized its utility and have optimized processes for its large-scale production. This underscores the commercial viability of 4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid as a component in drug formulations.

Recent advancements in computational chemistry have further enhanced the understanding of 4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid's interactions with biological targets. Molecular docking studies and quantum mechanical calculations have provided insights into how this compound might bind to specific proteins or enzymes involved in disease pathways. These computational approaches complement experimental work by predicting potential drug-like properties and guiding optimization efforts.

The future prospects for 4-(4-Ethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid are bright, particularly as drug discovery continues to evolve towards more targeted and personalized therapies. Its unique structural features make it an attractive candidate for developing small molecule drugs that address unmet medical needs. As research progresses, we can anticipate more derivatives being synthesized and tested, further expanding its role in pharmaceutical innovation.

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